molecular formula C19H18N2O4S B2445657 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 780792-85-0

3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No. B2445657
CAS RN: 780792-85-0
M. Wt: 370.42
InChI Key: XCBFTUNJHIKUGK-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that has been incorporated into a number of biologically active molecules . It is a part of many important drugs and pharmaceutical agents.


Synthesis Analysis

Thiazole compounds can be synthesized via several methods. For instance, one method involves the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . Another method involves the reaction of thiourea with a solution of 3-(bromoacetyl)-coumarin or 2-bromo-1-phenylethan-1-one in boiling ethanol .


Chemical Reactions Analysis

Thiazole compounds can undergo a variety of chemical reactions. For example, they can react with various reagents to form α-aminophosphonates .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Novel spiro compounds related to 3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione have been synthesized and characterized using techniques like X-ray single-crystal diffraction, IR, UV-Vis, and elemental analysis. These compounds exhibit distinct crystal structures and molecular conformations (Zeng et al., 2010); (Wulan Zeng et al., 2013).

  • Molecular Conformation : These compounds often show interesting molecular conformations, such as distorted envelope or boat conformations in their 1,3-dioxane rings, which are significant for understanding their chemical properties and potential applications (Wulan Zeng, J. Suo, & F. Jian, 2010).

Chemical Reactions and Properties

  • Reactions with Dienophiles : Research shows that these spiro compounds can react with dienophiles, leading to the formation of various structurally complex products. These reactions are significant for synthetic chemistry, particularly in creating diverse molecular architectures (M. E. Mironov et al., 2016).

  • Electrochemical Behavior : The redox behavior of similar 1,4-diazaspiro[5.5]undecane-3,5-diones has been studied, revealing insights into their electrochemical properties, which could be relevant for various applications in materials science (G. Abou-Elenien et al., 1991).

Crystal Structure and Biological Activity

  • Crystal Structure Analysis : Detailed crystal structure analyses of these compounds provide valuable insights into their molecular geometry, which is crucial for understanding their chemical reactivity and potential biological activity (Lin Yuan et al., 2017).

  • Biological Activity : While there is limited direct research on the biological activities of these specific compounds, understanding their chemical and structural properties can pave the way for potential biological and pharmacological studies in the future.

Future Directions

Thiazole derivatives have potential in the development of new antimicrobial agents . Their unique structure and properties make them a promising area of study for medicinal chemistry.

properties

IUPAC Name

3-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-16-14(17(23)25-19(24-16)9-5-2-6-10-19)11-20-18-21-15(12-26-18)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBFTUNJHIKUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=NC(=CS3)C4=CC=CC=C4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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